![molecular formula C20H19ClN2O3 B12604699 Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- CAS No. 643753-00-8](/img/structure/B12604699.png)
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline moiety and a phenoxy group, making it a subject of interest for researchers and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- involves several steps, starting with the preparation of the quinoline derivativeThe final step involves the formation of the propanamide moiety through an amidation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxy or quinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenoxy derivatives, which can have different biological and chemical properties .
科学的研究の応用
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit specific enzymes.
Medicine: Investigated for its potential as an antitumor agent and its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth
作用機序
The mechanism of action of Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. In cancer cells, it has been shown to induce G2/M cell cycle arrest and promote apoptosis through the activation of caspases and the inhibition of cytokinesis . The compound’s ability to interact with multiple pathways makes it a versatile agent in both research and therapeutic applications .
類似化合物との比較
Similar Compounds
XK469: A related compound with a similar quinoline structure, known for its antitumor activity.
SH80: Another quinoline derivative with herbicidal properties.
Clodinafop-propargyl: A commercial herbicide with a similar aryloxyphenoxy structure
Uniqueness
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- stands out due to its unique combination of a quinoline moiety and a phenoxy group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its uniqueness compared to similar compounds .
特性
CAS番号 |
643753-00-8 |
|---|---|
分子式 |
C20H19ClN2O3 |
分子量 |
370.8 g/mol |
IUPAC名 |
2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-13(20(24)23(2)3)25-16-7-9-17(10-8-16)26-19-11-5-14-4-6-15(21)12-18(14)22-19/h4-13H,1-3H3 |
InChIキー |
XMYZGENZEQEEBO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
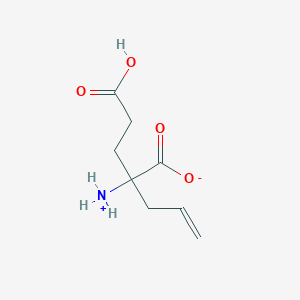
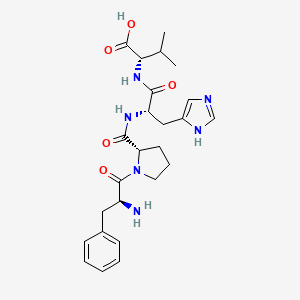
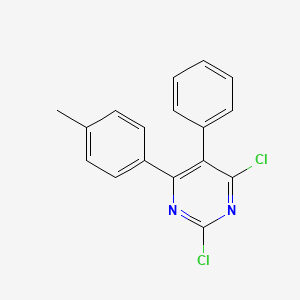


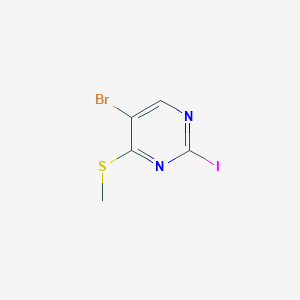
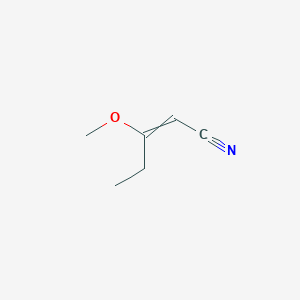
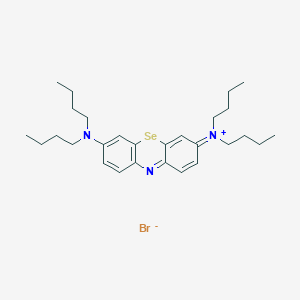
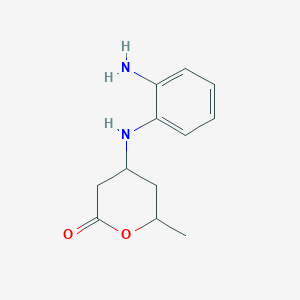
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
